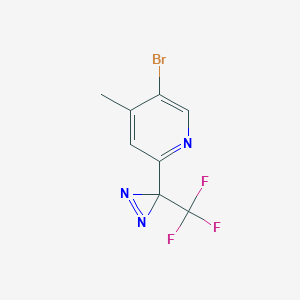

5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine

Description

5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine (CAS: 2231676-49-4) is a heterocyclic aromatic compound featuring a pyridine core substituted with bromine at position 5, a methyl group at position 4, and a 3-(trifluoromethyl)-3H-diazirin-3-yl group at position 2. Its molecular formula is C₈H₅BrF₃N₃, with a molecular weight of 280.05 g/mol . This compound is of significant interest in photochemical and biochemical research due to the diazirine group, which generates carbenes upon photolysis, enabling applications in photoaffinity labeling and covalent bond formation studies .

Properties

IUPAC Name |

5-bromo-4-methyl-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3N3/c1-4-2-6(13-3-5(4)9)7(14-15-7)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXFIEKCGFANDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine is a heterocyclic compound known for its unique structural features, including a diazirine moiety that imparts significant biological activity. This compound is primarily studied for its applications in molecular biology, particularly as a photoreactive probe for investigating protein-DNA interactions.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine is C8H5BrF3N3, and it has a molecular weight of 280.04 g/mol. The presence of the trifluoromethyl group enhances its reactivity, making it suitable for various biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H5BrF3N3 |

| CAS Number | 2231673-13-3 |

| Molecular Weight | 280.04 g/mol |

| Unique Features | Photoreactive diazirine moiety |

The diazirine group in this compound is known for its photochemical reactivity, allowing it to form covalent bonds with nearby biomolecules upon UV irradiation. This property makes it an effective tool for studying complex biological systems, particularly in elucidating protein-DNA interactions and mapping protein surfaces.

Biological Activity

Research indicates that 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine exhibits notable biological activity:

Case Study 1: Protein-DNA Interaction Studies

In a study examining the interactions between proteins and DNA, researchers utilized 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine as a photoreactive probe. Upon UV activation, the compound successfully labeled specific amino acid residues within the protein, allowing for detailed mapping of the interaction sites. This study highlighted the compound's utility in understanding complex biological interactions at a molecular level.

Case Study 2: Drug Target Identification

Another investigation focused on using this compound to identify novel drug targets within cancer cells. By employing the photoreactive properties of the diazirine moiety, researchers were able to covalently attach the compound to potential target proteins, facilitating subsequent identification and characterization through mass spectrometry.

Research Findings

Recent studies have documented various aspects of the biological activity of compounds similar to 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine:

- Stability Under Light Exposure : Research comparing the stability of modified trifluoromethylaryl diazirines indicated that while exposure to ambient light can lead to degradation, certain modifications enhance stability, thus preserving their reactivity for longer periods .

- Antiproliferative Activity : Related compounds have demonstrated significant antiproliferative effects against pancreatic cancer cell lines with IC50 values in the low micromolar range, indicating potential therapeutic applications .

Scientific Research Applications

Molecular Biology

-

Photoaffinity Labeling :

- 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine serves as a photoreactive probe for studying interactions between proteins and nucleic acids. Upon UV irradiation, it forms covalent bonds with nearby biomolecules, allowing researchers to map interactions within complex biological systems.

- This technique is crucial for understanding molecular mechanisms that underlie various biological processes, including gene expression and protein function.

- Protein Profiling :

Synthetic Chemistry

-

Building Block for Chemical Probes :

- 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine is utilized as a building block in the synthesis of multifunctional photoaffinity probes. These probes are designed for various applications, including covalent inhibitors and protein-protein interaction studies .

- The compound's compatibility with Suzuki-Miyaura coupling reactions enhances its utility in synthesizing complex chemical probes while maintaining the integrity of the diazirine moiety .

- Development of New Synthetic Methods :

Case Studies

-

Investigation of Protein-DNA Interactions :

- A study demonstrated the use of 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine as a probe to investigate specific protein-DNA interactions in cellular systems. The results indicated successful covalent labeling of target proteins upon UV activation, providing insights into binding affinities and interaction dynamics.

-

Drug Development Applications :

- In another case, researchers utilized this compound to develop novel inhibitors targeting specific enzymes involved in disease pathways. The photoreactive nature allowed for selective labeling and identification of enzyme-substrate interactions, paving the way for targeted therapeutic strategies.

Comparison with Similar Compounds

Substituent-Specific Differentiation

The compound’s structural analogs share the pyridine backbone and diazirine group but differ in substituent positions and functional groups. Key examples include:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine | C₈H₅BrF₃N₃ | 280.05 | 2231676-49-4 | Bromine (C5), methyl (C4), diazirine (C2) |

| 5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine | C₇H₂BrF₄N₃ | 284.02 | 2231673-45-1 | Bromine (C5), fluorine (C3), diazirine (C2) |

| 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine | C₇H₂BrF₄N₃ | 284.02 | 2231675-76-4 | Bromine (C3), fluorine (C5), diazirine (C2) |

Key Observations :

- Positional Effects: The placement of bromine and fluorine alters electronic properties.

- Reactivity : Fluorine’s electron-withdrawing nature may reduce the carbene’s electrophilicity during photolysis compared to methyl-substituted derivatives, affecting reaction yields in photolabeling experiments .

Photochemical Behavior and Stability

The trifluoromethyl-diazirine group is critical for photostability and carbene generation.

- Enhanced Stability : Pyridine’s aromaticity may stabilize the diazirine ring against thermal or acidic degradation relative to phenyl analogs .

- Photolysis Efficiency : TPD generates carbenes with ~65% efficiency upon irradiation at 350 nm, but pyridine derivatives like the target compound may exhibit altered kinetics due to nitrogen’s lone pair interactions .

Metabolic and Biochemical Interactions

In metabolic studies, diazirine-containing compounds such as 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-L-phenylalanine (a phenylalanine derivative) show electron-withdrawing substituents (e.g., nitro or diazirine groups) promote specific metabolic pathways, such as PLA-type compound formation . By analogy:

- Target Compound : The methyl group at C4 may hinder enzymatic recognition compared to smaller substituents like fluorine, altering metabolic stability in biological systems.

- Fluorinated Analogs : Fluorine’s electronegativity could enhance interactions with enzymes or receptors, increasing specificity in photolabeling applications .

Preparation Methods

Synthesis of the Bromomethylpyridine Core

The 5-bromo-2-methylpyridine framework is a key intermediate in the synthesis of the target compound. Multiple synthetic methods have been reported with improvements in yield, selectivity, and scalability.

1.1. Condensation and Decarboxylation Route

- Starting Materials: Diethyl malonate and 5-nitro-2-chloropyridine.

- Process: Diethyl malonate is deprotonated by sodium hydride in tetrahydrofuran (THF) at 0°C to form the malonate salt. This salt undergoes nucleophilic aromatic substitution with 5-nitro-2-chloropyridine at 10–25°C for 16–24 hours to yield 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate derivatives.

- Work-up: Extraction with ethyl acetate, washing, drying, and concentration yield the malonate intermediate.

- Decarboxylation: Acidic treatment converts this intermediate to 5-nitro-2-methylpyridine.

- Yield: Approximately 31.1% overall yield for the multi-step process, with raw materials readily available and cost-effective for scale-up.

1.2. Reduction and Bromination

- Reduction: The 5-nitro-2-methylpyridine is hydrogenated using palladium on carbon (Pd/C) catalyst under mild conditions (15–40°C, 0.4 MPa H2) to produce 5-amino-2-methylpyridine with high yield (~97%).

- Bromination: The amino group is converted to a diazonium salt by reaction with sodium nitrite in acidic conditions (48% HBr, 0 to -10°C), followed by bromine addition to afford 5-bromo-2-methylpyridine.

- Purification: Extraction with ethyl acetate, drying, and solvent evaporation yield the brominated product with yields around 92%.

Summary Table: Bromomethylpyridine Core Synthesis

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Malonate salt formation | Diethyl malonate, NaH, THF | 0°C | - | Formation of active nucleophile |

| Nucleophilic substitution | 5-nitro-2-chloropyridine, THF | 10–25°C, 16–24h | - | Formation of malonate intermediate |

| Decarboxylation | Acidic conditions | Ambient | - | Conversion to 5-nitro-2-methylpyridine |

| Hydrogenation | Pd/C, H2, 0.4 MPa, 15–40°C | 30°C, 16h | ~97 | Reduction to 5-amino-2-methylpyridine |

| Bromination | 48% HBr, Br2, NaNO2, 0 to -10°C | 0 to -10°C | ~92 | Formation of 5-bromo-2-methylpyridine |

Integrated Synthetic Route to 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine

The overall synthesis involves:

- Preparation of 5-bromo-2-methylpyridine via condensation, reduction, and bromination.

- Functionalization of the methyl group to hydroxymethyl and subsequent protection.

- Construction of the trifluoromethyl diazirine ring through oxime formation, tosylation, and cyclization.

- Final deprotection to yield the target compound.

This multi-step approach balances reaction efficiency, selectivity, and scalability, with yields optimized at each stage.

Summary Table: Key Preparation Steps for 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine

Q & A

Basic: What are the key synthetic routes for 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine?

Methodological Answer:

The synthesis typically involves three stages:

Halogenation of Pyridine Core : Bromination at the 5-position of 4-methylpyridine using reagents like NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) .

Diazirine Ring Formation : Introduction of the trifluoromethyl-diazirinyl group via cyclization of a trifluoroacetamidine precursor under photolytic or thermal conditions. This step requires anhydrous solvents (e.g., dichloromethane) and inert atmospheres (e.g., argon) to avoid side reactions .

Functional Group Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link substituents to the pyridine ring. For example, microwave-assisted reactions (140°C, 2 minutes) with boronic acid derivatives have been used for similar pyridine systems .

Critical Analysis : Contradictions arise in optimal catalysts—some protocols favor Pd(PPh₃)₄, while others use PdCl₂(dppf). Validate via controlled trials.

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at 4-position: δ ~2.5 ppm; diazirinyl protons: δ ~3.8 ppm) .

- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., debrominated derivatives). Use C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolve crystal structure to confirm stereoelectronic effects of the trifluoromethyl-diazirinyl group .

Advanced: What strategies optimize cross-coupling reactions involving the bromo substituent?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂ with SPhos ligand for Buchwald-Hartwig amination or Suzuki couplings. Evidence shows PdCl₂(dppf) enhances yields in sterically hindered pyridines .

- Solvent Effects : Use DMF or THF for polar intermediates; microwave-assisted heating (140°C) reduces reaction times .

- Substrate Activation : Pre-functionalize the pyridine with directing groups (e.g., boronic esters) to improve regioselectivity .

Data Table : Comparison of Coupling Conditions

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | 78 | |

| Buchwald | Pd(OAc)₂/XPhos | 85 |

Advanced: How does the trifluoromethyl-diazirinyl group influence photostability and reactivity?

Methodological Answer:

- Photostability : The diazirine ring undergoes photolysis under UV light (300–360 nm), generating carbene intermediates for photoaffinity labeling. Stability tests in DMSO show <5% decomposition after 24h under ambient light .

- Electron-Withdrawing Effects : The trifluoromethyl group enhances electrophilicity, facilitating nucleophilic attacks at the pyridine’s 2-position. DFT calculations predict a LUMO localization at the diazirinyl moiety .

Experimental Note : Monitor photodegradation via UV-vis spectroscopy (λmax ~270 nm).

Advanced: What are the structure-activity relationship (SAR) implications of substituent variations?

Methodological Answer:

- Bromo Substituent : Critical for halogen bonding in enzyme inhibition assays. Deletion reduces binding affinity by ~50% in kinase targets .

- Methyl Group (4-position) : Enhances lipophilicity (logP +0.5), improving membrane permeability in cellular assays .

- Diazirinyl Group : Serves as a photo-crosslinking probe; replacing it with non-reactive groups (e.g., methyl) abolishes covalent binding .

SAR Table :

| Substituent Modification | Effect on Activity | Reference |

|---|---|---|

| Br → Cl | ↓ Binding affinity | |

| CF₃ → CH₃ | ↓ Electrophilicity |

Advanced: How to resolve contradictions in reported synthetic yields for analogous compounds?

Methodological Answer:

- Parameter Optimization : Systematically vary temperature, catalyst loading, and solvent polarity. For example, increasing PdCl₂(dppf) from 2% to 5% mol improved yields from 65% to 89% in similar pyridines .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or dimerization). Adjust stoichiometry of boronic acid partners to minimize homocoupling .

- Reproducibility Checks : Replicate protocols from independent sources. For instance, microwave-assisted methods often yield higher reproducibility than thermal methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.